![molecular formula C13H19FN2 B241077 [3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)
[3-(4-Fluorophenyl)propyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Fluorophenyl)propyl]piperazine, also known as 4-Fluoromethylphenidate (4F-MPH), is a synthetic stimulant drug that belongs to the piperazine class. It is a derivative of methylphenidate, which is commonly used to treat attention deficit hyperactivity disorder (ADHD). 4F-MPH has gained popularity among researchers due to its potential as a research chemical.
Mécanisme D'action
The exact mechanism of action of 4F-MPH is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to an increase in their levels. This results in increased alertness, focus, and motivation.
Effets Biochimiques Et Physiologiques
4F-MPH has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to increase dopamine and norepinephrine levels in the brain, leading to increased alertness, focus, and motivation. However, prolonged use of 4F-MPH can lead to tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4F-MPH in lab experiments is its potential as a research chemical for investigating the effects of dopamine and norepinephrine on cognitive function. However, its limitations include the potential for abuse and addiction, as well as the lack of long-term safety data.
Orientations Futures
Future research on 4F-MPH could investigate its potential as a treatment for ADHD, narcolepsy, and other cognitive disorders. It could also investigate its effects on mood and motivation, as well as its potential as a cognitive enhancer. Additionally, research could focus on developing safer and more effective derivatives of 4F-MPH for use in scientific research.
Méthodes De Synthèse
The synthesis of 4F-MPH involves the reaction of piperazine with 4-fluorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is obtained by purification through recrystallization.
Applications De Recherche Scientifique
4F-MPH has been used in scientific research to investigate its potential as a treatment for ADHD, narcolepsy, and other cognitive disorders. It has also been studied for its potential as a cognitive enhancer and for its effects on mood and motivation.
Propriétés
Nom du produit |
[3-(4-Fluorophenyl)propyl]piperazine |
|---|---|
Formule moléculaire |
C13H19FN2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
1-[3-(4-fluorophenyl)propyl]piperazine |
InChI |
InChI=1S/C13H19FN2/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h3-6,15H,1-2,7-11H2 |
Clé InChI |
NHJVBUCDXYSHFR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)F |
SMILES canonique |
C1CN(CCN1)CCCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)
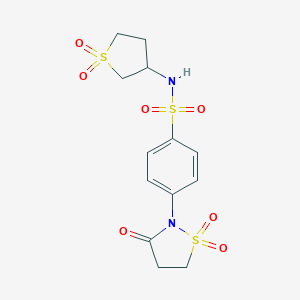
![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
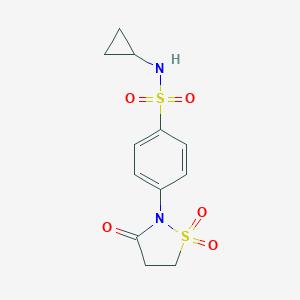
![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)
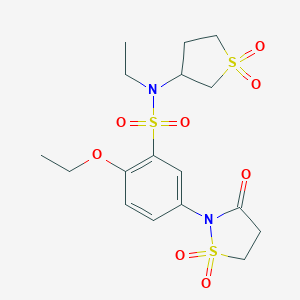
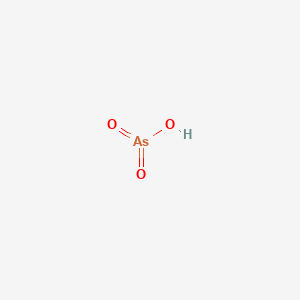
![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
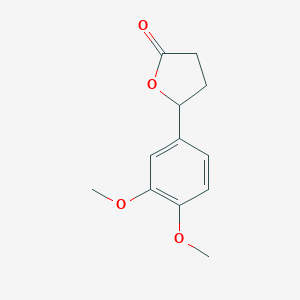
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
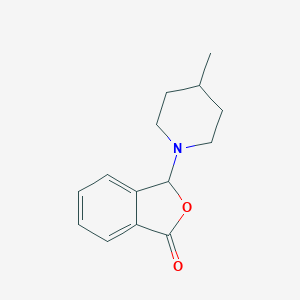
![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)